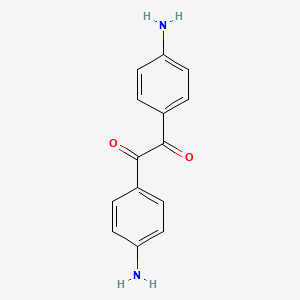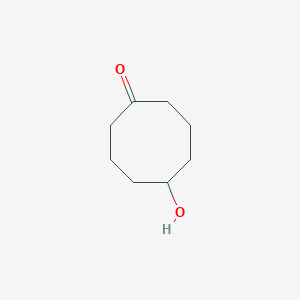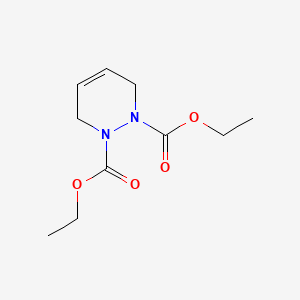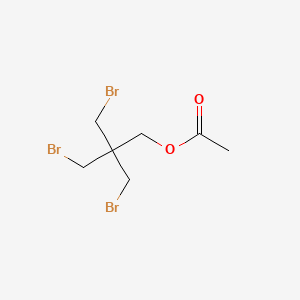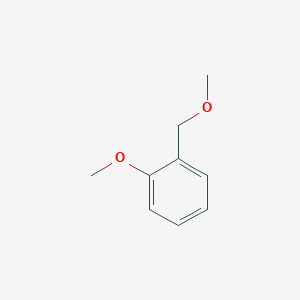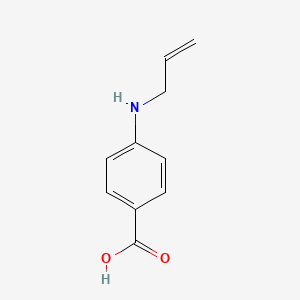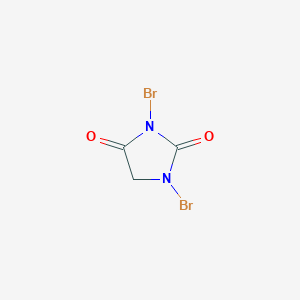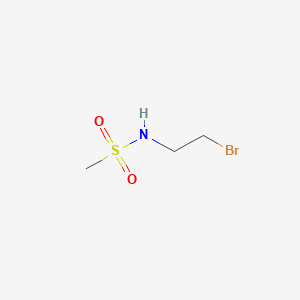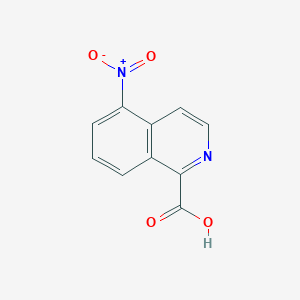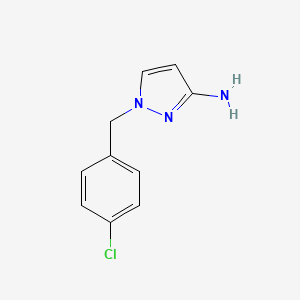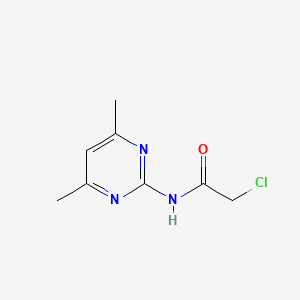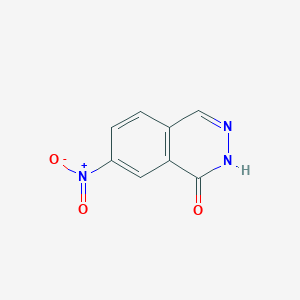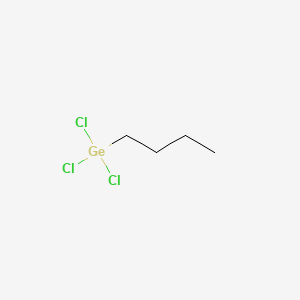
Butyltrichlorogermane
描述
Butyltrichlorogermane is an organogermanium compound with the molecular formula C₄H₉Cl₃Ge. It is a colorless liquid that is primarily used as a precursor in the synthesis of other organogermanium compounds. The compound is known for its reactivity due to the presence of three chlorine atoms attached to the germanium atom, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Butyltrichlorogermane can be synthesized through the reaction of butylmagnesium chloride with germanium tetrachloride. The reaction typically takes place in an inert atmosphere to prevent the hydrolysis of the reactants and products. The general reaction is as follows:
GeCl4+C4H9MgCl→C4H9GeCl3+MgCl2
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the organomagnesium reagent.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: Butyltrichlorogermane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as alkyl or aryl groups. For example, the reaction with ethynylmagnesium bromide can replace the chlorine atoms with ethynyl groups.
Reduction Reactions: The compound can be reduced to butylgermane using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form butylgermanol and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Alkyl or aryl magnesium halides (Grignard reagents) are commonly used for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is used for reduction reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products:
Substitution Products: Alkyl or aryl substituted germanium compounds.
Reduction Products: Butylgermane.
Hydrolysis Products: Butylgermanol and hydrochloric acid.
科学研究应用
Butyltrichlorogermane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organogermanium compounds, which are studied for their unique chemical properties.
Nanotechnology: The compound is used in the synthesis of germanium nanocrystals, which have applications in optoelectronics and biological imaging.
Material Science:
Biology and Medicine: Research is ongoing to explore the potential biological activities of organogermanium compounds, including their use as anti-cancer agents and in other therapeutic applications.
作用机制
The mechanism of action of butyltrichlorogermane in chemical reactions involves the reactivity of the germanium-chlorine bonds. The chlorine atoms can be readily replaced by other nucleophiles, allowing the formation of a wide range of organogermanium compounds. The compound’s reactivity is influenced by the electronic and steric effects of the butyl group attached to the germanium atom.
相似化合物的比较
Methyltrichlorogermane (CH₃GeCl₃): Similar in structure but with a methyl group instead of a butyl group.
Ethyltrichlorogermane (C₂H₅GeCl₃): Contains an ethyl group instead of a butyl group.
Isopropyltrichlorogermane (C₃H₇GeCl₃): Contains an isopropyl group instead of a butyl group.
Uniqueness: Butyltrichlorogermane is unique due to the presence of the butyl group, which provides different steric and electronic properties compared to its methyl, ethyl, and isopropyl analogs. These differences can influence the reactivity and the types of products formed in chemical reactions.
属性
IUPAC Name |
butyl(trichloro)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Ge/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMFYHHLDXQFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197599 | |
| Record name | Germane, butyltrichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4872-26-8 | |
| Record name | Butyltrichlorogermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4872-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, butyltrichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004872268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germane, butyltrichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
